Diethyl[2-[3-(p-methoxyphenyl)-2-phenylpropionyloxy]ethyl]ammonium oleate
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Overview
Description
Diethyl[2-[3-(p-methoxyphenyl)-2-phenylpropionyloxy]ethyl]ammonium oleate is a complex organic compound with the molecular formula C40H63NO5. It is known for its unique chemical structure, which includes a diethylammonium group, a methoxyphenyl group, and an oleate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl[2-[3-(p-methoxyphenyl)-2-phenylpropionyloxy]ethyl]ammonium oleate typically involves multiple stepsThe reaction conditions often require the use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, and are carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production .
Chemical Reactions Analysis
Types of Reactions
Diethyl[2-[3-(p-methoxyphenyl)-2-phenylpropionyloxy]ethyl]ammonium oleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the diethylammonium group, where nucleophiles like halides or alkoxides replace the existing substituents
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydroxide
Major Products
The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and substituted ammonium salts .
Scientific Research Applications
Diethyl[2-[3-(p-methoxyphenyl)-2-phenylpropionyloxy]ethyl]ammonium oleate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the formulation of specialty chemicals and materials
Mechanism of Action
The mechanism of action of diethyl[2-[3-(p-methoxyphenyl)-2-phenylpropionyloxy]ethyl]ammonium oleate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- Diethyl[2-[3-(p-methoxyphenyl)-2-phenylpropionyloxy]ethyl]ammonium chloride
- Diethyl[2-[3-(p-methoxyphenyl)-2-phenylpropionyloxy]ethyl]ammonium bromide
- Diethyl[2-[3-(p-methoxyphenyl)-2-phenylpropionyloxy]ethyl]ammonium acetate
Uniqueness
Diethyl[2-[3-(p-methoxyphenyl)-2-phenylpropionyloxy]ethyl]ammonium oleate is unique due to its oleate ester group, which imparts specific physicochemical properties, such as enhanced solubility in organic solvents and improved bioavailability. This makes it particularly suitable for applications in drug delivery and specialty chemical formulations .
Properties
CAS No. |
93856-89-4 |
---|---|
Molecular Formula |
C40H63NO5 |
Molecular Weight |
637.9 g/mol |
IUPAC Name |
diethyl-[2-[3-(4-methoxyphenyl)-2-phenylpropanoyl]oxyethyl]azanium;(Z)-octadec-9-enoate |
InChI |
InChI=1S/C22H29NO3.C18H34O2/c1-4-23(5-2)15-16-26-22(24)21(19-9-7-6-8-10-19)17-18-11-13-20(25-3)14-12-18;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-14,21H,4-5,15-17H2,1-3H3;9-10H,2-8,11-17H2,1H3,(H,19,20)/b;10-9- |
InChI Key |
LHFUHUWGYXOKFS-SVMKZPJVSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CC[NH+](CC)CCOC(=O)C(CC1=CC=C(C=C1)OC)C2=CC=CC=C2 |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CC[NH+](CC)CCOC(=O)C(CC1=CC=C(C=C1)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
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